molecular formula C10H14ClN3O4 B1424917 5-Methylcyclocytidine hydrochlorine CAS No. 51391-96-9

5-Methylcyclocytidine hydrochlorine

Cat. No. B1424917
CAS RN: 51391-96-9
M. Wt: 275.69 g/mol
InChI Key: NTLAKIOXMNOMIC-HSMTUSTJSA-N
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Description

5-Methylcyclocytidine hydrochloride is an intermediate for the synthesis of 1-β-d-arabinofurany-5-methylcytosine . It is a potential antiviral nucleoside .


Molecular Structure Analysis

5-Methylcyclocytidine hydrochloride is a nucleoside analogue of cytidine and exhibits profound biomedical implications in combating specific ailments. Its inherent capability to impede nucleotide synthesis and viral replication positions it as a prospective anticancer and antiviral agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylcyclocytidine hydrochlorine are not explicitly mentioned in the search results .

Safety and Hazards

The safety data sheet for 5-Methylcyclocytidine hydrochlorine indicates that it is used for laboratory chemicals and the manufacture of chemical compounds .

Mechanism of Action

Target of Action

5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity .

Mode of Action

The mode of action of 5-Methylcyclocytidine hydrochlorine involves the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .

Biochemical Pathways

5-Methylcyclocytidine hydrochlorine affects the cell cycle and DNA damage pathways . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cells from dividing and growing . This disruption can lead to DNA damage, triggering apoptosis and leading to the death of the cancer cells .

Result of Action

The result of the action of 5-Methylcyclocytidine hydrochlorine is the reduction of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound reduces the number of cancer cells, thereby limiting the progression of the malignancies .

Action Environment

The action, efficacy, and stability of 5-Methylcyclocytidine hydrochlorine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .

properties

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H/t5-,6-,7+,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLAKIOXMNOMIC-HSMTUSTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylcyclocytidine hydrochlorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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